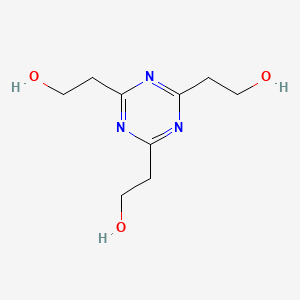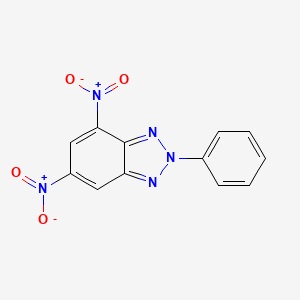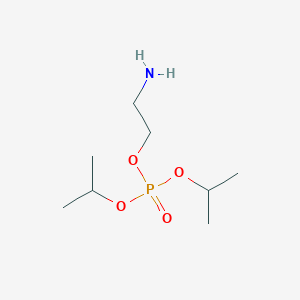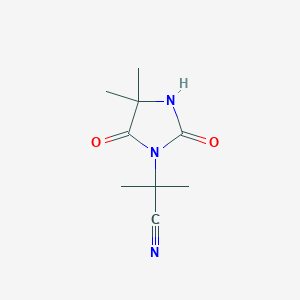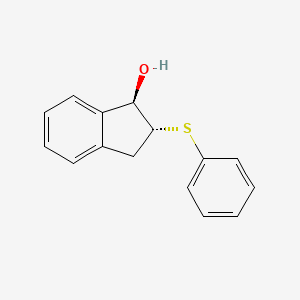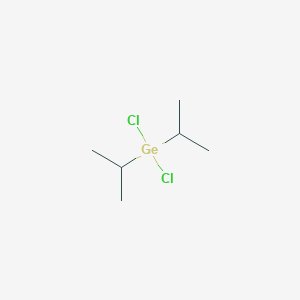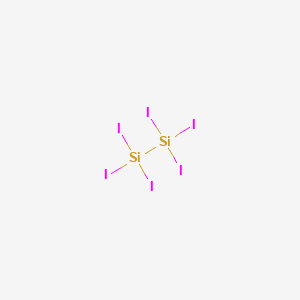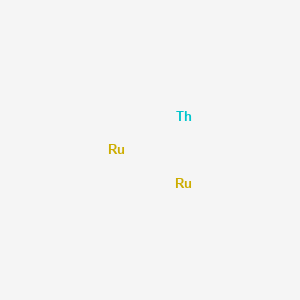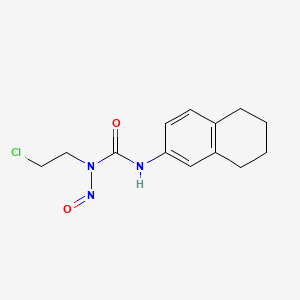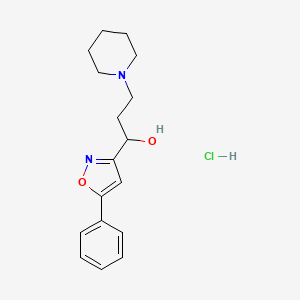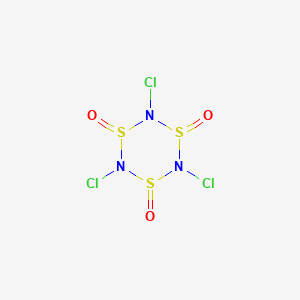
2,4,6-Trichloro-1lambda~4~,3lambda~4~,5lambda~4~,2,4,6-trithiatriazinane-1,3,5-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trichloro-1lambda~4~,3lambda~4~,5lambda~4~,2,4,6-trithiatriazinane-1,3,5-trione is a chemical compound known for its unique structure and properties. It is a triazine derivative with three chlorine atoms and three sulfur atoms, making it a compound of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-1lambda~4~,3lambda~4~,5lambda~4~,2,4,6-trithiatriazinane-1,3,5-trione typically involves the reaction of cyanuric chloride with thiourea under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants in a suitable solvent, such as dichloromethane, and using a catalyst like AlCl3 to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trichloro-1lambda~4~,3lambda~4~,5lambda~4~,2,4,6-trithiatriazinane-1,3,5-trione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The sulfur atoms in the compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran, with catalysts such as AlCl3 or base catalysts like triethylamine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield triazine derivatives with amine groups, while oxidation reactions can produce sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
2,4,6-Trichloro-1lambda~4~,3lambda~4~,5lambda~4~,2,4,6-trithiatriazinane-1,3,5-trione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4,6-Trichloro-1lambda~4~,3lambda~4~,5lambda~4~,2,4,6-trithiatriazinane-1,3,5-trione involves its interaction with molecular targets through its reactive chlorine and sulfur atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their function and activity . The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A closely related compound with similar reactivity but without the sulfur atoms.
Cyanuric Chloride: Another triazine derivative used in similar applications but with different reactivity due to the absence of sulfur atoms.
Uniqueness
The presence of both chlorine and sulfur atoms in 2,4,6-Trichloro-1lambda~4~,3lambda~4~,5lambda~4~,2,4,6-trithiatriazinane-1,3,5-trione gives it unique reactivity and properties compared to its analogs. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .
Propiedades
Número CAS |
21095-45-4 |
|---|---|
Fórmula molecular |
Cl3N3O3S3 |
Peso molecular |
292.6 g/mol |
Nombre IUPAC |
2,4,6-trichloro-1,3,5,2,4,6-trithiatriazinane 1,3,5-trioxide |
InChI |
InChI=1S/Cl3N3O3S3/c1-4-10(7)5(2)12(9)6(3)11(4)8 |
Clave InChI |
NNXITUFZRKVAIS-UHFFFAOYSA-N |
SMILES canónico |
N1(S(=O)N(S(=O)N(S1=O)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


